N-(2-methylpropyl)-3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide
Description
N-(2-methylpropyl)-3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide is a complex organic compound that features a unique structure combining multiple functional groups
Properties
IUPAC Name |
N-(2-methylpropyl)-3-[5-oxo-1-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3S2/c1-15(2)12-24-19(30)9-10-28-21(32)17-7-3-4-8-18(17)29-22(28)26-27-23(29)34-14-20(31)25-13-16-6-5-11-33-16/h3-8,11,15H,9-10,12-14H2,1-2H3,(H,24,30)(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNYOIOJNPHNQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazoloquinazoline structure, followed by the introduction of the thiophen-2-ylmethyl group through a nucleophilic substitution reaction. The final steps involve the formation of the propanamide moiety and the incorporation of the 2-methylpropyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-methylpropyl)-3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Propanamine, 2-methyl-N-(2-methylpropyl)-: Shares structural similarities but differs in functional groups and overall activity.
2-methyl-N-(2-methylpropyl)propanamine: Another related compound with distinct properties and applications.
Uniqueness
N-(2-methylpropyl)-3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities not found in similar compounds.
Biological Activity
N-(2-methylpropyl)-3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide is a complex chemical compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that compounds similar to N-(2-methylpropyl)-3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl} have demonstrated significant antimicrobial activity. For instance, derivatives of triazole and quinazoline structures have shown effective inhibition against various bacterial strains. A study reported that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| Compound C | 8 | Mycobacterium tuberculosis |
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Compounds containing thiophene and triazole rings have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies revealed that these compounds could induce apoptosis in various cancer cells by disrupting cellular signaling pathways .
The proposed mechanism of action for N-(2-methylpropyl)-3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl} involves:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Oxidative Stress : It may generate reactive oxygen species (ROS), leading to cell death in targeted cells.
- Interference with DNA Synthesis : The compound could potentially disrupt DNA replication processes in rapidly dividing cells.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of related compounds against resistant strains of bacteria. The results indicated that the tested compounds significantly reduced bacterial viability in a dose-dependent manner .
Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of similar compounds on human cancer cell lines. The study found that certain derivatives led to a substantial reduction in cell viability at concentrations as low as 10 µM .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions (e.g., temperature, solvent choice, and stoichiometry). For example, using polar aprotic solvents like DMF (as in ) can enhance solubility of intermediates. Catalytic bases like K₂CO₃ (1.2 mmol relative to 1 mmol substrate) improve nucleophilic substitution efficiency. Reaction progress should be monitored via TLC or HPLC to isolate intermediates and minimize side reactions . Purification via column chromatography or recrystallization ensures high purity, as demonstrated in sulfanyl acetamide syntheses .
Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly for thiophene, triazoloquinazoline, and amide groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) .
Cross-referencing these techniques with computational simulations (e.g., PubChem data ) resolves ambiguities in complex heterocyclic systems.
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer : Begin with in vitro assays targeting pathways relevant to the compound’s structural analogs. For example:
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with triazoloquinazoline derivatives .
- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and validate results with dose-response curves .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., kinases, GPCRs). Prioritize targets based on triazoloquinazoline SAR (e.g., substituent effects on quinazoline’s N3 position) .
- MD Simulations : Run 50–100 ns simulations in GROMACS to assess stability of ligand-receptor complexes .
Validate predictions with experimental IC₅₀ values and compare to analogs (e.g., chlorinated vs. fluorinated phenyl derivatives ).
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Meta-Analysis : Compile datasets from structurally related compounds (e.g., triazole-thiophene hybrids ) to identify trends in substituent effects.
- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Statistical Validation : Apply ANOVA or machine learning (e.g., random forests) to isolate confounding variables (e.g., solvent polarity in cytotoxicity assays) .
Q. How can AI-driven platforms accelerate reaction optimization for derivatives of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to map energetically favorable pathways, as implemented in ICReDD’s workflow .
- Autonomous Experimentation : Integrate robotic platforms with AI (e.g., COMSOL Multiphysics) to iteratively adjust parameters (e.g., temperature, catalyst loading) and maximize yield .
- Data Feedback Loops : Train neural networks on historical reaction data (e.g., failed attempts in triazole syntheses ) to predict optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
